3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide is a sulfonamide-benzamide hybrid compound featuring a 1,3,4-oxadiazole ring substituted with a methylthio group and a chlorinated benzamide scaffold. This compound is structurally analogous to several bioactive molecules reported in medicinal chemistry, particularly those targeting enzymes like carbonic anhydrases or kinases. However, its specific pharmacological profile remains under investigation, necessitating comparative analysis with related derivatives.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S2/c1-32-22-26-25-21(31-22)16-8-4-5-9-18(16)24-20(28)15-10-11-17(23)19(14-15)33(29,30)27-12-6-2-3-7-13-27/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBICJYSZXJQDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that compounds similar to 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. The presence of the oxadiazole ring may enhance this activity by interfering with bacterial metabolism or cell wall synthesis.
- Anticancer Properties : Compounds containing oxadiazole and sulfonamide groups have been investigated for their anticancer potential. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Anti-inflammatory Effects : Some derivatives of this compound class have demonstrated anti-inflammatory effects in vitro and in vivo, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Applications in Medicinal Chemistry
The unique structure of this compound allows it to be explored for various therapeutic applications:
Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals. Its modifications can lead to derivatives with improved efficacy and reduced side effects. The sulfonamide and oxadiazole functionalities are particularly attractive for drug design due to their established roles in enhancing bioactivity.
Case Studies
Several studies have highlighted the potential of similar compounds:
- Antimicrobial Agents : A study published in the Journal of Medicinal Chemistry reported on a series of sulfonamide derivatives that exhibited potent antibacterial activity against resistant strains of bacteria. The modifications included various substituents that enhanced their pharmacological profiles.
- Anticancer Research : In research documented by Pharmaceutical Research, compounds with oxadiazole rings showed promising results in inhibiting cancer cell lines, suggesting that similar derivatives could be effective against various cancers.
- Anti-inflammatory Studies : Research published in Biochemical Pharmacology indicated that certain sulfonamide derivatives reduced inflammatory markers in animal models, showcasing their potential for treating inflammatory diseases.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:
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Acid-Catalyzed Hydrolysis : Treatment with concentrated HCl (6N) at reflux (80–100°C) cleaves the amide bond, yielding 7-ethoxy-1-benzofuran-2-carboxylic acid and 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine.
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Base-Catalyzed Hydrolysis : Reaction with NaOH (2M) at 60°C produces the corresponding carboxylate salt.
Key Conditions
| Reagent | Temperature | Time | Product |
|---|---|---|---|
| HCl (6N) | 100°C | 4–6h | Carboxylic acid + Oxadiazolamine |
| NaOH (2M) | 60°C | 3–5h | Carboxylate salt + Oxadiazolamine |
Electrophilic Substitution at Oxazole/Oxadiazole Rings
The oxazole and oxadiazole rings participate in electrophilic substitutions, particularly at nitrogen or oxygen atoms.
Nitration
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Reaction with nitric acid (HNO₃) in sulfuric acid at 0–5°C introduces nitro groups at the oxazole’s C4 position .
Sulfonation
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Sulfuric acid at 120°C yields sulfonated derivatives, confirmed via IR spectroscopy (S=O stretch at 1,150 cm⁻¹) .
Cyclization and Ring-Opening Reactions
The oxadiazole ring exhibits reversible cyclization under specific conditions:
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Ring-Opening : Treatment with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60°C cleaves the oxadiazole ring, forming a semicarbazide intermediate .
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Recyclization : The intermediate reacts with acetic anhydride to regenerate the oxadiazole structure or form new heterocycles .
Example Pathway
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Step 1 : Oxadiazole + NH₂NH₂·H₂O → Semicarbazide
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Step 2 : Semicarbazide + Ac₂O → Acetylated oxadiazole derivative
Ethoxy Group Reactions
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Demethylation : HBr in acetic acid removes the ethoxy group, generating a phenolic hydroxyl group.
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Alkylation : Reaction with methyl iodide (CH₃I) in DMF replaces the ethoxy group with a methoxy group.
Oxazole Ring Functionalization
Coupling Reactions
The carboxamide group facilitates coupling via reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide):
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Peptide Bond Formation : Reacts with primary amines (e.g., benzylamine) in DMF to form stable amide-linked conjugates.
Typical Protocol
| Component | Quantity | Conditions |
|---|---|---|
| EDC | 1.2 equiv | DMF, RT, 12h |
| Benzylamine | 1.5 equiv |
Reduction Reactions
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Catalytic Hydrogenation : Hydrogen gas (H₂) with Pd/C reduces the oxadiazole ring to a dihydrooxadiazole derivative .
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LiAlH₄ Reduction : Converts the carboxamide to a primary amine.
Stability Under Thermal and Photolytic Conditions
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Thermal Degradation : Decomposes above 250°C, releasing CO₂ and ethane (confirmed via TGA-MS).
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Photolysis : UV light (254 nm) induces cleavage of the oxadiazole ring, forming nitrile oxides.
Biological Derivatization
In medicinal chemistry contexts, the compound serves as a scaffold for prodrug synthesis:
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Esterification : Reacts with PEGylated alco
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Findings from Comparative Analysis
However, the methylthio substituent may improve metabolic stability by reducing oxidative susceptibility . Replacement of the thiazole core in with a 1,3,4-oxadiazole (as in the target compound) could alter binding affinity due to differences in ring planarity and electronic distribution.
Sulfonyl Group Variations :
- The azepane sulfonyl group in the target compound and confers better solubility in polar solvents compared to smaller cyclic amines (e.g., piperidine in ).
- Ethylsulfonyl in vs. methylthio in the target compound: The former may enhance membrane permeability due to increased hydrophobicity, while the latter balances lipophilicity and hydrogen-bonding capacity.
Biological Activity Trends :
- Compounds with chlorinated aromatic rings (e.g., ) consistently show enhanced antibacterial and antifungal activity, suggesting that the 4-chloro substituent in the target compound could similarly contribute to microbial target engagement.
- The methylthio-oxadiazole moiety in the target compound shares structural homology with kinase inhibitors like imatinib, where such groups facilitate ATP-binding pocket interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , involving condensation of a sulfonyl chloride intermediate with a preformed oxadiazole-amine derivative. However, the azepane ring introduces steric challenges during sulfonylation, requiring optimized reaction conditions .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis of this benzamide derivative typically involves a multi-step approach:
Oxadiazole Formation : The 1,3,4-oxadiazol-2-yl moiety is synthesized via cyclization of a thiosemicarbazide intermediate under oxidative conditions (e.g., using iodine or H₂O₂) .
Sulfonation : Introduction of the azepan-1-ylsulfonyl group may employ a sulfonyl chloride intermediate reacted with hexamethyleneimine (azepane) in dichloromethane with a base like triethylamine .
Amide Coupling : The final step often uses coupling agents (e.g., EDC/HOBt) to link the sulfonyl-substituted benzoyl chloride to the 2-aminophenyl-oxadiazole scaffold .
Key Intermediates :
- 5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid.
- 4-Chloro-3-(azepan-1-ylsulfonyl)benzoyl chloride.
Advanced: How can computational modeling predict the binding affinity of this compound to enzyme targets like carbonic anhydrase or kinases?
Methodological Answer:
Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions between the sulfonamide group (a known carbonic anhydrase inhibitor motif) and active-site zinc ions .
MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories using GROMACS, focusing on hydrogen bonds between the oxadiazole ring and catalytic residues .
QSAR Analysis : Correlate structural features (e.g., logP of the methylthio group) with inhibitory activity using datasets from PubChem BioAssay .
Data Contradictions : Discrepancies may arise from protonation state assumptions; validate with experimental IC₅₀ values .
Basic: What spectroscopic and crystallographic techniques are optimal for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.5 ppm). 2D NMR (COSY, HSQC) resolves coupling between oxadiazole and phenyl groups .
- X-ray Crystallography : Single-crystal analysis (Mo Kα radiation) confirms the planar oxadiazole ring and dihedral angles between benzamide and phenyl groups (e.g., 45–60°) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 532.08) .
Advanced: How can researchers resolve contradictions in reported biological activity data across cell-based vs. in vivo assays?
Methodological Answer:
Assay Optimization :
- Cell Permeability : Measure logD (octanol-water) to assess membrane penetration; use Caco-2 monolayers if poor uptake is observed .
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., methylthio oxidation) .
In Vivo Validation : Administer via IP/IV routes with LC-MS/MS pharmacokinetic profiling to correlate exposure with efficacy .
Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to normalize inter-lab variability .
Basic: What methods determine solubility and stability under physiological pH conditions?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
- Stability :
| Condition | Solubility (μg/mL) | Half-Life (h) |
|---|---|---|
| PBS (pH 7.4) | 12.5 ± 1.2 | 48.3 |
| Simulated Gastric | 3.8 ± 0.5 | 6.2 |
Advanced: How does the methylthio substituent influence pharmacokinetics and toxicity profiles?
Methodological Answer:
Metabolism : The methylthio group is susceptible to oxidation by CYP3A4, forming sulfoxide/sulfone metabolites. Use liver microsomes + NADPH to identify major pathways .
Toxicity :
- Reactive Metabolites : Trapping assays (e.g., glutathione adducts) assess potential for covalent binding .
- hERG Inhibition : Patch-clamp assays evaluate cardiac risk; methylthio’s lipophilicity may increase hERG binding .
SAR Insights : Compare with des-methylthio analogs to isolate the group’s contribution to efficacy/toxicity .
Basic: What chromatographic methods are suitable for purity analysis and impurity profiling?
Methodological Answer:
- HPLC : C18 column (4.6 × 150 mm, 3.5 µm), gradient elution (ACN:H₂O + 0.1% TFA), UV detection at 254 nm. Retention time ~8.2 min .
- Impurity Identification : LC-MS/MS with Q-TOF detects synthesis byproducts (e.g., unreacted sulfonyl chloride at m/z 285.03) .
Advanced: What strategies optimize selectivity against off-target kinases or proteases?
Methodological Answer:
Kinome Screening : Use panels like Eurofins KinaseProfiler to identify off-target hits (e.g., ABL1, JAK2) .
Covalent Docking : Modify the oxadiazole moiety to reduce steric clash with non-target ATP-binding pockets .
Protease Assays : Test against serine proteases (e.g., trypsin) via fluorogenic substrates; adjust sulfonamide electronics to minimize inhibition .
Basic: What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hygroscopic clumping, confirmed by TGA/DSC (decomposition onset >200°C) .
Advanced: How can in silico models guide the design of analogs with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
BBB Prediction : Tools like SwissADME calculate CNS MPO scores; target >4 by reducing molecular weight (<450 Da) and optimizing PSA (<90 Ų) .
Prodrug Design : Introduce ester moieties to the azepane ring for enhanced lipophilicity, hydrolyzed in vivo to release active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
